molecular formula C26H21Cl2F3N4O2 B2579413 N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide CAS No. 338406-42-1

N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No.: B2579413
CAS No.: 338406-42-1
M. Wt: 549.38
InChI Key: MTKDPZIVLJCCNC-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide is a synthetic small molecule characterized by a complex heterocyclic scaffold. Its structure integrates an isoxazole core substituted with a methyl group at position 5 and a phenyl ring at position 2. The carboxamide moiety is further functionalized with a 4-chlorobenzyl group and a tertiary amine-linked pyridinyl chain containing trifluoromethyl and chlorine substituents . However, its exact therapeutic or pesticidal target remains unspecified in publicly available literature.

Key structural features influencing its physicochemical properties include:

  • Hydrophobic substituents: The trifluoromethyl group and chlorinated aromatic rings enhance lipophilicity, which may improve membrane permeability.
  • Chirality: The presence of multiple stereocenters (e.g., pyridinyl-amino-ethyl linkage) implies enantiomer-specific bioactivity, a critical consideration in drug design .
  • Molecular weight: Estimated at ~550–600 g/mol, it falls within the range of typical pharmaceuticals but may face challenges in bioavailability.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21Cl2F3N4O2/c1-16-22(23(34-37-16)18-5-3-2-4-6-18)25(36)35(15-17-7-9-20(27)10-8-17)12-11-32-24-21(28)13-19(14-33-24)26(29,30)31/h2-10,13-14H,11-12,15H2,1H3,(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKDPZIVLJCCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C15H14Cl2F3N3
  • Molar Mass : 364.19 g/mol
  • CAS Number : 338406-37-4
  • Melting Point : 41-43 °C
  • Hazard Classification : Irritant

Research indicates that this compound exhibits a multifaceted mechanism of action primarily through its interaction with various biological targets. The compound has shown promise in the following areas:

  • Antibacterial Activity :
    • It demonstrates broad-spectrum antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity against Staphylococcus aureus and Enterococcus species, with reported MICs ranging from 15.625 to 125 μM for different strains .
  • Anticancer Potential :
    • A study highlighted its anticancer properties through screening on multicellular spheroids, where it exhibited significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis was particularly noted, suggesting a potential role in cancer therapy .
  • Antifungal Properties :
    • The compound also displayed moderate antifungal activity against Candida species, with MIC values indicating effectiveness comparable to established antifungal agents like fluconazole .

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of the compound against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound could inhibit biofilm formation significantly, with a Minimum Biofilm Inhibitory Concentration (MBIC) of 62.216 μg/mL, outperforming traditional antibiotics like ciprofloxacin in some assays .

Case Study 2: Anticancer Activity

In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. Notably, it showed selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted anticancer agent .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesNotes
AntibacterialS. aureus15.625 - 125 μMEffective against biofilm formation
AnticancerVarious Cancer LinesIC50 < 10 μMInduces apoptosis
AntifungalCandida spp.MIC 31.2 - 62.5 μg/mLComparable to fluconazole

Table 2: Comparative Efficacy Against MRSA

CompoundMBIC (μg/mL)Comparison with Ciprofloxacin
N-(4-chlorobenzyl)...62.216Better in some assays
Ciprofloxacin0.381Standard reference

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or scaffold motifs. Below is a comparative analysis with emphasis on bioactivity, environmental persistence, and synthetic complexity.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Reported Use/Activity Environmental Persistence
N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide 4-chlorobenzyl, 3-chloro-5-(trifluoromethyl)pyridinyl, 5-methylisoxazole ~580 (estimated) Not explicitly reported; likely pesticidal or kinase inhibitory Unknown; high Cl/CF₃ content suggests resistance to hydrolysis
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Difluorobenzamide, pyridinyl-oxy-phenyl 540.7 Acaricide (insect growth regulator) High persistence due to halogenation
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) 4-chlorophenyl, difluorobenzamide 310.7 Chitin synthesis inhibitor (insecticide) Moderate persistence; degrades via photolysis
Prosulfuron (N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)-2-(3,3,3-trifluoropropyl)benzenesulfonamide) Triazinyl, trifluoropropyl 419.3 Herbicide (sulfonylurea class) Low persistence; hydrolyzes in acidic conditions

Key Findings

Bioactivity and Target Specificity: The target compound shares structural similarities with fluazuron, a veterinary acaricide. Both feature trifluoromethylpyridinyl groups, which are known to enhance binding to arthropod-specific targets (e.g., ecdysone receptors) . However, the isoxazole core in the target compound may confer divergent selectivity compared to fluazuron’s benzamide scaffold. Unlike diflubenzuron, which lacks a pyridinyl chain, the target compound’s tertiary amine linkage could enable interactions with neuronal or enzymatic targets (e.g., kinases), as seen in pharmaceuticals like imatinib .

Studies on pharmaceuticals with similar substituents (e.g., fluoxetine) demonstrate that chirality influences degradation rates and toxicity .

Synthetic Complexity: The compound’s multi-step synthesis likely involves palladium-catalyzed cross-coupling (for pyridinyl-amino-ethyl linkage) and carboxamide formation. This complexity contrasts with simpler analogs like prosulfuron, which utilizes a triazine core for herbicidal activity .

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